molecular formula C6H12N4O3 B13815506 1-Amidino-3-(3-carboxypropyl)urea

1-Amidino-3-(3-carboxypropyl)urea

Cat. No.: B13815506
M. Wt: 188.18 g/mol
InChI Key: JWHFOLCKXAISQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amidino-3-(3-carboxypropyl)urea can be synthesized through the reaction of guanidine with γ-aminobutyric acid under specific conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the amidino group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amidino-3-(3-carboxypropyl)urea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-amidino-3-(3-carboxypropyl)urea involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C6H12N4O3

Molecular Weight

188.18 g/mol

IUPAC Name

4-(diaminomethylidenecarbamoylamino)butanoic acid

InChI

InChI=1S/C6H12N4O3/c7-5(8)10-6(13)9-3-1-2-4(11)12/h1-3H2,(H,11,12)(H5,7,8,9,10,13)

InChI Key

JWHFOLCKXAISQP-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)CNC(=O)N=C(N)N

Origin of Product

United States

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